

1H-Benzo[d]azepin-2(3H)-one IUPAC name and CAS number

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Compound of Interest

Compound Name: 1H-Benzo[d]azepin-2(3H)-one

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Technical Guide: 1H-Benzo[d]azepin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Benzo[d]azepin-2(3H)-one**, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its chemical identity, and while specific experimental data is limited, it outlines general synthetic approaches and potential biological relevance based on studies of its derivatives.

Core Data

The fundamental identifiers for **1H-Benzo[d]azepin-2(3H)-one** are summarized below.

Identifier	Value
IUPAC Name	1,3-dihydro-3-benzazepin-2-one
CAS Number	19301-09-8
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.19 g/mol

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent compound, **1H-Benzo[d]azepin-2(3H)-one**, is not readily available in the public domain, a review of the literature provides several established methods for the synthesis of the broader class of 1,3-dihydro-2H-benzo[d]azepin-2-ones. These methods include hydroamination, carbopalladation, amidation, Friedel–Crafts alkylation, and rearrangements with cycle enlargement[1].

A common application for derivatives of this compound is in the synthesis of pharmacologically active molecules. For instance, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one serves as a key intermediate in the industrial synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. The synthesis of this derivative often involves multi-step chemical transformations.

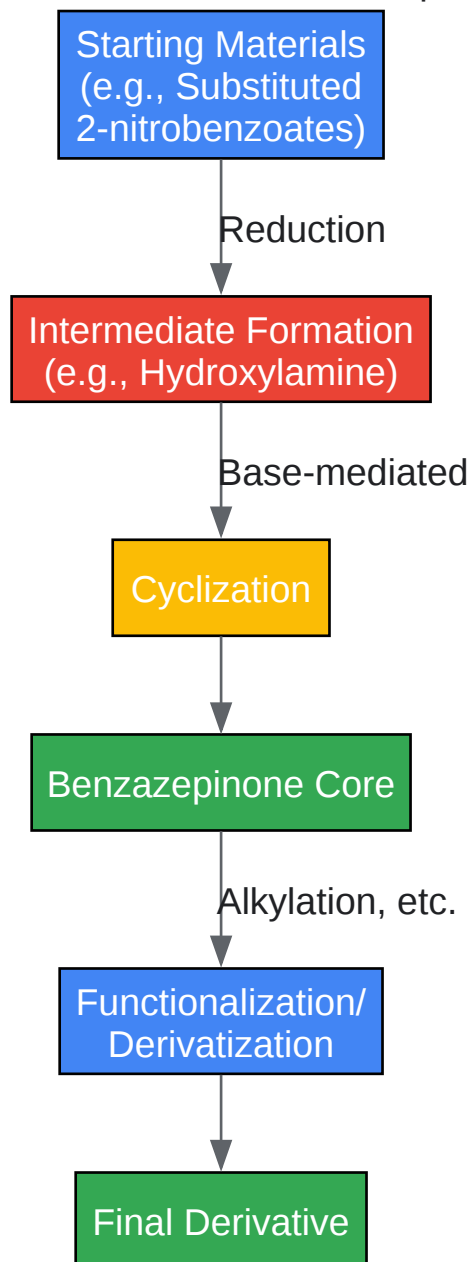
Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of the unsubstituted **1H-Benzo[d]azepin-2(3H)-one** are limited. However, research into its derivatives has revealed significant biological potential.

Notably, the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been identified as a potent and ligand-efficient pan-BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitor[2]. BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial regulators of gene transcription, and their inhibition is a promising therapeutic strategy in oncology and inflammation[2]. The development of bivalent BET inhibitors based on this scaffold has led to the discovery of exceptionally potent compounds[2].

Due to the lack of specific signaling pathway information for the parent compound, a diagram illustrating a generalized synthetic workflow for its derivatives is provided below.

General Synthetic Workflow for Benzazepinone Derivatives



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Generalized synthetic workflow for benzazepinone derivatives.

This diagram illustrates a potential pathway for synthesizing derivatives of **1H-Benzo[d]azepin-2(3H)-one**, starting from readily available materials and proceeding through key reaction types to the final functionalized compound. Researchers can adapt these general strategies for the synthesis of specific analogs for further investigation.

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References

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